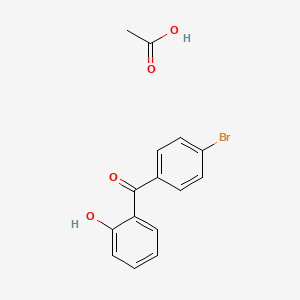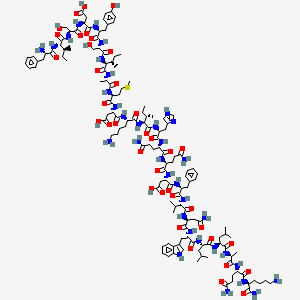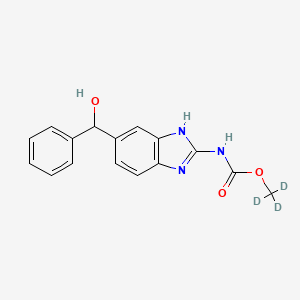![molecular formula C13H12BrN3O B8260238 10-Bromo-8-cyclopropyl-7,8-dihydropyrido[2',3':4,5]pyrrolo[1,2-a]pyrazin-9(6H)-one](/img/structure/B8260238.png)
10-Bromo-8-cyclopropyl-7,8-dihydropyrido[2',3':4,5]pyrrolo[1,2-a]pyrazin-9(6H)-one
Overview
Description
10-Bromo-8-cyclopropyl-7,8-dihydropyrido[2',3':4,5]pyrrolo[1,2-a]pyrazin-9(6H)-one is a useful research compound. Its molecular formula is C13H12BrN3O and its molecular weight is 306.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Bromo-8-cyclopropyl-7,8-dihydropyrido[2',3':4,5]pyrrolo[1,2-a]pyrazin-9(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Bromo-8-cyclopropyl-7,8-dihydropyrido[2',3':4,5]pyrrolo[1,2-a]pyrazin-9(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel heterocyclic structures, including pyrrolopyrazines, have been synthesized through modifications of the Ugi reaction, demonstrating the versatility of this method for producing complex molecules (Ilyin et al., 2006).
- Research on the synthesis of lactam and ketone precursors to pyrrolopyrazines indicates the potential for generating diverse chemical structures, which can lead to novel compounds with various applications (Branden, Compernolle, & Hoornaert, 1992).
- A study on the design and synthesis of pyrrolotriazepine derivatives, related to pyrrolopyrazines, highlights the potential for creating compounds with unique chemical properties and possible therapeutic applications (Menges et al., 2013).
Biological and Pharmacological Applications
- The synthesis and biological evaluation of hexahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as 5-HT(2C) receptor agonists indicate potential pharmacological uses, particularly in neuropsychiatric disorders (Richter et al., 2006).
- Some pyrrolopyrazines have been investigated for their anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders (Zhou et al., 2013).
- Compounds with a pyrrolopyrazine core have shown anticancer activity in prostate and breast cancer cells, highlighting their potential as novel anticancer agents (Seo et al., 2019).
properties
IUPAC Name |
8-bromo-11-cyclopropyl-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c14-10-11-9(2-1-5-15-11)17-7-6-16(8-3-4-8)13(18)12(10)17/h1-2,5,8H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLINKLVEKAUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN3C4=C(C(=C3C2=O)Br)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromo-8-cyclopropyl-7,8-dihydropyrido[2',3':4,5]pyrrolo[1,2-a]pyrazin-9(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




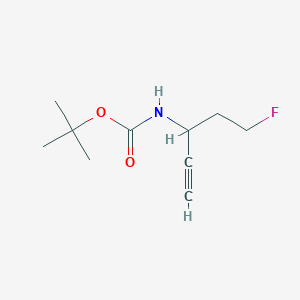




![Imidazo[1,2-A]pyrimidin-6-ylboronic acid](/img/structure/B8260189.png)
![Tert-butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B8260194.png)
![(3-{[(Tert-butoxy)carbonyl]amino}-5-methylphenyl)boronic acid](/img/structure/B8260198.png)
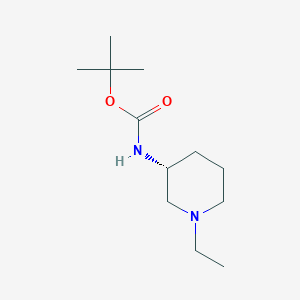
![6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one](/img/structure/B8260219.png)
